molecular formula C17H11BrF2N2O2S B3206254 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 1040666-62-3

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B3206254
CAS No.: 1040666-62-3
M. Wt: 425.2 g/mol
InChI Key: VWYCDLYEDSVYGA-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide features a 1,3-oxazole core substituted at position 5 with a 3-bromophenyl group. A sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further substituted with a 2,4-difluorophenyl group.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF2N2O2S/c18-11-3-1-2-10(6-11)15-8-21-17(24-15)25-9-16(23)22-14-5-4-12(19)7-13(14)20/h1-8H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYCDLYEDSVYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with appropriate sulfanyl and acetamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the difluorophenyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Heterocyclic Cores

Oxazole vs. Oxadiazole Derivatives
  • 2-[[5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]-N-(4-Fluorophenyl)Acetamide (CAS: 348593-57-7)
    • Core : Replaces oxazole with a 1,3,4-oxadiazole ring, which increases aromaticity and metabolic stability.
    • Substituents : The acetamide is linked to a 4-fluorophenyl group instead of 2,4-difluorophenyl.
    • Implications : Oxadiazole derivatives often exhibit enhanced antimicrobial and anticancer activities due to improved electron-withdrawing properties .
Oxadiazole Derivatives with Varied Halogenation
  • 2-{[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(3-Chlorophenyl)Acetamide
    • Substituents : 4-Bromophenyl on oxadiazole and 3-chlorophenyl on acetamide.
    • Activity : Chlorine at the meta position may enhance hydrophobic interactions in biological targets compared to fluorine .
Antimicrobial Activity
  • N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides
    • Derivatives with 4-chlorophenyl showed moderate to strong antimicrobial activity. Compound 6f (4-fluorophenyl substituent) exhibited potency comparable to reference drugs like ciprofloxacin .
Anticancer Activity
  • Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]Thiadiazol-2-yl}Acetamide Compound 7d demonstrated high cytotoxicity against Caco-2 cells (IC50: 1.8 µM), attributed to the 2-fluoro-phenoxy group enhancing DNA intercalation .

Physicochemical Properties

Crystal Packing and Hydrogen Bonding
  • 2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide Crystal structure reveals a dihedral angle of 66.4° between aryl rings, with N–H···O hydrogen bonds stabilizing the lattice.
Lipophilicity and Molecular Weight
  • The target compound’s molecular weight (~438 g/mol) and bromine/fluorine substituents suggest moderate lipophilicity (clogP ~3.5), favoring membrane permeability.

Structure-Activity Relationship (SAR) Insights

  • Halogen Position :
    • 3-Bromophenyl on oxazole may provide optimal steric bulk for target binding compared to 2- or 4-bromo isomers .
  • Fluorine Substitution: 2,4-Difluorophenyl on acetamide enhances electronegativity and hydrogen-bonding capacity versus mono-fluoro analogs .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) clogP (Predicted) Solubility (µg/mL)
Target Compound 437.3 3.4 ~15 (DMF)
2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide 327.1 2.9 ~30 (DCM)
2-[[5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]-N-(4-Fluorophenyl)Acetamide 422.2 3.1 ~10 (DMSO)

Biological Activity

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a novel organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H15_{15}BrN2_{2}O3_{3}S
  • Molecular Weight : 433.3 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its antimicrobial properties. Its structural features suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. A study highlighted the selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) being significantly lower for certain derivatives compared to others .

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis10
Compound BStaphylococcus aureus15
Compound CEscherichia coli>100

The activity was observed to be more pronounced against fungi than bacteria, suggesting a broader spectrum of antifungal properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with bacterial cell walls or inhibition of essential enzymes. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural modifications made to the oxazole and acetamide moieties. For instance:

  • The presence of electron-donating groups (e.g., methoxy) on the phenyl rings has been shown to enhance antibacterial activity.
  • Conversely, electron-withdrawing groups tend to reduce activity, indicating a delicate balance in substituent effects that can be optimized for better efficacy .

Case Studies and Research Findings

  • Antibacterial Screening : A study screened a series of oxazole derivatives for antibacterial properties. The most active compound exhibited an MIC value lower than 10 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .
  • Antifungal Evaluation : Another investigation found that several derivatives displayed significant antifungal activity against Candida albicans, with some compounds achieving MIC values below 20 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

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